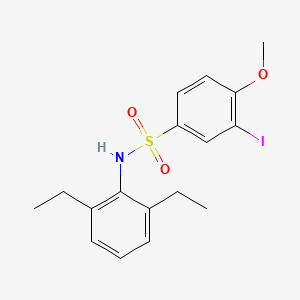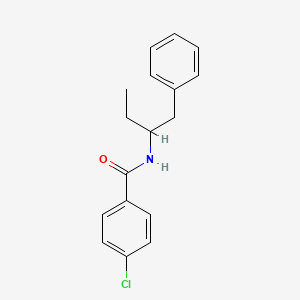![molecular formula C19H25N3O4S B4185898 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4185898.png)
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
Descripción general
Descripción
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of an arylaldehyde with a sulfonylisocyanate in a solvent or in neat form under catalyst- and additive-free conditions . This reaction releases carbon dioxide and forms the desired N-sulfonylimine. Another method involves the use of tris(2,2,2-trifluoroethyl)borate as a mild and general reagent for the condensation of amides or amines with carbonyl compounds .
Análisis De Reacciones Químicas
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonyl chlorides, boronic acids, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can be used to form carbon-carbon bonds, resulting in the formation of complex organic molecules .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the synthesis of N-sulfonyl imines, which are important intermediates in organic synthesis The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms .
Mecanismo De Acción
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amino groups allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE can be compared with other similar compounds, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and other N-sulfonyl imines . These compounds share similar structural features, such as the presence of sulfonyl and amino groups, but differ in their specific functional groups and overall structure. This uniqueness allows this compound to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-21(2)27(24,25)22(17-7-5-4-6-8-17)15-19(23)20-14-13-16-9-11-18(26-3)12-10-16/h4-12H,13-15H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOAALFGDVZZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCC1=CC=C(C=C1)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylate](/img/structure/B4185815.png)

![3-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4185829.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)piperazine](/img/structure/B4185834.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4185837.png)

![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)

![N-(2-cyanophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4185862.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4185865.png)
![N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE](/img/structure/B4185875.png)
![2-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE](/img/structure/B4185876.png)

![N-(4-chlorophenyl)-5-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B4185885.png)
